1-(3-Butenyl)-1H-benzimidazole

Synthetic organic chemistry Fused heterocycle synthesis Cyclopropane-containing antitumor agents

1-(3-Butenyl)-1H-benzimidazole (CAS 108413-26-9) is an N1-substituted benzimidazole derivative (C11H12N2, MW 172.23 g/mol) featuring a terminal 3-butenyl side chain. This structural motif is recognized in the synthetic chemistry literature as a key precursor for constructing pyrrolo[1,2-a]benzimidazole scaffolds via intramolecular radical cyclization and for forming well-defined palladium(II) coordination complexes characterized by X-ray crystallography.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 108413-26-9
Cat. No. B022711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Butenyl)-1H-benzimidazole
CAS108413-26-9
Synonyms1H-Benzimidazole,1-(3-butenyl)-(9CI)
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC=CCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C11H12N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h2,4-7,9H,1,3,8H2
InChIKeyDIHJKNFBITXNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Butenyl)-1H-benzimidazole (CAS 108413-26-9): A Terminal Alkene-Functionalized N-Heterocyclic Building Block for Fused Benzimidazole Synthesis


1-(3-Butenyl)-1H-benzimidazole (CAS 108413-26-9) is an N1-substituted benzimidazole derivative (C11H12N2, MW 172.23 g/mol) featuring a terminal 3-butenyl side chain. This structural motif is recognized in the synthetic chemistry literature as a key precursor for constructing pyrrolo[1,2-a]benzimidazole scaffolds via intramolecular radical cyclization [1] and for forming well-defined palladium(II) coordination complexes characterized by X-ray crystallography [2]. Unlike its saturated N-alkyl or C2-substituted regioisomeric analogs, the compound's terminal alkene moiety enables distinctive reactivity pathways in cycloaddition and transition-metal-mediated transformations.

Why Regioisomeric or Saturated Benzimidazole Analogs Cannot Substitute for 1-(3-Butenyl)-1H-benzimidazole in Fused-Ring Synthesis


Interchanging 1-(3-butenyl)-1H-benzimidazole with its closest structural analogs—such as the saturated N-butyl derivative (CAS 4886-30-0), the C2-regioisomer 2-(3-butenyl)-1H-benzimidazole (CAS 5838-57-3), or the shorter-chain N-allyl analog (CAS 19018-22-5)—fundamentally alters or abolishes the compound's capacity to serve as a precursor for pyrrolo[1,2-a]benzimidazole formation. The terminal alkene at the N1 position is mechanistically essential for the intramolecular radical cyclization pathway that generates the fused tricyclic core [1]. Saturated analogs lack the requisite alkene, while C2-substituted regioisomers present the reactive group at a geometrically disfavored position for the same cyclization mode. Even among N-alkenyl homologs, the alkenyl chain length critically governs cyclization efficiency, as demonstrated by comparative thermolysis yields [2], meaning a simple N-allyl or N-pentenyl substitution cannot reproduce the specific ring-size outcome achieved with the but-3-enyl chain.

Quantitative Differentiation of 1-(3-Butenyl)-1H-benzimidazole: Comparative Cyclization Yields, Coordination Chemistry, and Regiochemical Specificity


Comparative Thermolysis Yield of Eschenmoser Hydrazones: But-3-enyl vs. Allyl, Pent-4-enyl, and Hex-5-enyl Analogs

Under identical thermolysis conditions, 5,6-dimethyl-N-[(but-3-enyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amine yields the corresponding cyclopropane-fused pyrido[1,2-a]benzimidazole in 50% yield. This places the but-3-enyl homolog at an intermediate efficiency between the allyl derivative (70% yield, forming a 5-membered pyrrolo ring) and the pent-4-enyl derivative (77% yield, forming a 7-membered azepino ring), while dramatically outperforming the hex-5-enyl derivative, which proceeds in only 11% yield [1]. The 50% yield is specific to the six-membered pyrido-fused ring system accessible exclusively from the but-3-enyl chain length.

Synthetic organic chemistry Fused heterocycle synthesis Cyclopropane-containing antitumor agents

Radical Cyclization with Xanthates: Pyrrolo[1,2-a]benzimidazole Formation in 37–57% Yield

Reaction of 1-but-3-enylbenzimidazole (compound 50) with xanthates in the presence of 10-camphorsulfonic acid (CSA) in refluxing dichloromethane, initiated by a substoichiometric amount of lauroyl peroxide, affords pyrrolo[1,2-a]benzimidazole derivatives in yields ranging from 37% to 57% [1]. In contrast, the saturated N-butyl analog cannot participate in this radical cascade because it lacks the requisite terminal alkene for intramolecular cyclization, and the C2-substituted regioisomer 2-(3-butenyl)-1H-benzimidazole cannot undergo the same N1-to-C2 annulation due to geometric constraints.

Radical cyclization Pyrrolobenzimidazole synthesis Xanthate-mediated annulation

Single-Crystal X-Ray Structure of trans-Dichlorobis(1-(3-butenyl)benzimidazole)palladium(II): Unique Crystallographic Characterization Among N-Alkenylbenzimidazole-Pd Complexes

Among the series of bis(N-alkenylbenzimidazole)Pd(II) complexes investigated by Seipelt et al., only the complex derived from 1-(3-butenyl)-1H-benzimidazole—namely trans-dichlorobis(1-(3-butenyl)benzimidazole)palladium(II)—was successfully crystallized and its structure determined by single-crystal X-ray diffraction analysis [1]. The complex adopts a trans square-planar geometry with the Pd atom lying on a crystallographic inversion center. The terminal alkene arms remain uncoordinated and intact, confirming that the N-alkenylbenzimidazole ligands resist the anticipated oxidative diamination pathway, instead demonstrating surprising inertness that was a key mechanistic finding of the study.

Coordination chemistry Palladium complexes X-ray crystallography

Regiochemical Positioning of Terminal Alkene on N1 vs. C2: Differential Access to Fused Tricyclic Scaffolds

The positioning of the 3-butenyl substituent at the N1 position (CAS 108413-26-9) versus the C2 position (CAS 5838-57-3) dictates entirely different chemical reactivity profiles. The N1-substituted isomer directs the alkene into proximity with the C2 position of the imidazole ring, enabling intramolecular radical or ionic cyclization to form the pyrrolo[1,2-a]benzimidazole scaffold [1]. In contrast, the C2-substituted regioisomer 2-(3-butenyl)-1H-benzimidazole (CAS 5838-57-3) places the alkene on the carbon side chain, which cannot participate in analogous N→C annulation. This regiochemical distinction is critical: for every reported pyrrolo[1,2-a]benzimidazole synthesis via N-alkenyl cyclization, only the N1-substituted isomer is a competent substrate [2].

Regioselective synthesis N-alkylation Benzimidazole functionalization

Calculated Physicochemical Profile: Hydrogen Bond Acceptor Count and Rotatable Bond Distinction vs. Saturated Analog

The computed physicochemical properties of 1-(3-butenyl)-1H-benzimidazole reveal a hydrogen bond acceptor count of 1 (imidazole N3), hydrogen bond donor count of 0, and 3 rotatable bonds, with a topological polar surface area (TPSA) of 17.82 Ų and a calculated LogP of approximately 2.84 . In comparison, the saturated analog 1-butyl-1H-benzimidazole (CAS 4886-30-0) has the identical acceptor/donor profile but a molecular weight of 174.24 g/mol (vs. 172.23 g/mol) and a fully saturated side chain with identical rotatable bond count, while the C2 regioisomer 2-(3-butenyl)-1H-benzimidazole (CAS 5838-57-3) shares the same molecular formula (C11H12N2, MW 172.23) but differs in the spatial orientation of the reactive alkene. These subtle but measurable differences in molecular geometry and electronic distribution influence chromatographic retention, solubility, and molecular recognition in biological or catalytic contexts.

Physicochemical properties Drug-likeness Molecular descriptors

Photochemical and Radical-Mediated Cascade Reactivity Enabled by the Terminal Alkene: Substrate Scope in Visible-Light-Promoted Polycyclic Benzimidazole Synthesis

Recent advances in visible-light-promoted radical cascade alkylation/cyclization of benzimidazole derivatives bearing unactivated alkenes have demonstrated that N-alkenyl benzimidazoles—including those with but-3-enyl substituents—can undergo efficient decarboxylative radical cyclization to generate polycyclic benzimidazoles under mild, metal-free conditions [1]. In reported substrate scope studies, benzimidazoles with terminal alkene-bearing N-substituents participate in photoinduced decarboxylative radical cascade reactions to afford products in good to excellent yields across 24 examined examples [1]. The saturated N-butyl analog (CAS 4886-30-0) is entirely unreactive under these conditions because it lacks the requisite alkene π-system for radical addition. This establishes a functional dichotomy: the terminal C=C bond in 1-(3-butenyl)-1H-benzimidazole serves as a radical acceptor, enabling a whole class of photochemical transformations that are inaccessible to saturated N-alkyl benzimidazoles.

Photoredox catalysis Radical cascade reactions Polycyclic benzimidazole synthesis

Optimal Procurement and Research Application Scenarios for 1-(3-Butenyl)-1H-benzimidazole (CAS 108413-26-9)


Synthesis of Pyrrolo[1,2-a]benzimidazole Libraries via Radical-Mediated Cyclization

1-(3-Butenyl)-1H-benzimidazole is the appropriate substrate choice for constructing pyrrolo[1,2-a]benzimidazole derivatives via intramolecular radical cyclization with xanthates under CSA catalysis in refluxing DCM, delivering products in 37–57% yield [1]. This route provides direct access to the fused tricyclic core found in several classes of antitumor agents. Researchers should not substitute the saturated N-butyl or the C2-butenyl regioisomer, as neither can undergo the requisite N1→C2 annulation.

Construction of Cyclopropane-Fused Pyrido[1,2-a]benzimidazole Antitumor Candidates via Eschenmoser Hydrazone Thermolysis

For medicinal chemistry programs targeting six-membered pyrido[1,2-a]benzimidazolequinone antitumor agents, 1-(3-butenyl)-1H-benzimidazole is the only homolog that yields the six-membered fused ring system via Eschenmoser hydrazone thermolysis, proceeding in 50% yield [2]. The shorter N-allyl chain gives a five-membered pyrrolo ring (70% yield), while the longer N-pent-4-enyl chain yields a seven-membered azepino ring (77% yield), making the but-3-enyl chain uniquely suited for pyrido-fused target architecture.

Coordination Chemistry Studies and Palladium Catalyst Development

The demonstrated ability of 1-(3-butenyl)-1H-benzimidazole to form a crystallographically characterized trans-dichlorobis complex with Pd(II) [3] makes it a preferred ligand for systematic investigations of N-alkenylbenzimidazole coordination chemistry. The availability of single-crystal structural data provides a definitive geometric reference for computational modeling, structure-activity correlation, and the rational design of Pd(II)-based catalysts incorporating benzimidazole ligands.

Photochemical Diversification of Benzimidazole Scaffolds via Visible-Light Radical Cascade Reactions

1-(3-Butenyl)-1H-benzimidazole possesses the requisite terminal alkene functionality to serve as a substrate in visible-light-promoted decarboxylative radical cascade alkylation/cyclization reactions, which generate polycyclic benzimidazole derivatives under mild, metal-free conditions [4]. Procurement of this compound enables access to contemporary photoredox synthetic methodology that is fundamentally incompatible with saturated N-alkyl benzimidazole analogs, which lack the radical-accepting alkene moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Butenyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.